α-helical CRF 9-41

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“α-helical CRF 9-41” is a corticotropin-releasing factor receptor antagonist . It has Ki values of 17, 5, and 0.97 at human CRF1, rat CRF2α, and mouse CRF2β receptors respectively . It is also a partial agonist of the CRF1 receptor with an EC50 of 140 nM .

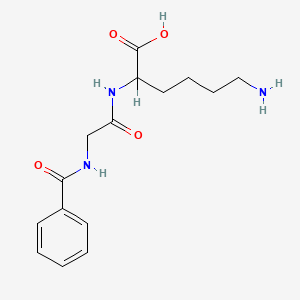

Molecular Structure Analysis

The molecular structure of “α-helical CRF 9-41” is complex, and it’s a large molecule with a molecular weight of 3826.4 . The formula is C166H274N46O53S2 .Physical And Chemical Properties Analysis

“α-helical CRF 9-41” is a solid substance . It’s soluble in water at a concentration of 30 mg/mL . It should be stored at -20°C in a dry, sealed environment .Aplicaciones Científicas De Investigación

Antagonist Activity in Bioassay Systems

Studies have been performed to compare the ability of the CRF receptor antagonist, α-helical CRF 9–41, to inhibit the actions of CRF in three in vivo bioassay systems . When both peptides were administered intracerebroventricularly, an antagonist:agonist ratio between 6:1–12:1 was required to abolish CRF-induced elevations of plasma catecholamine levels .

Inhibition of CRF Actions

The α-helical CRF 9–41 has been used to inhibit the actions of CRF in various physiological systems . For instance, when both peptides were administered intravenously, CRF-induced hypotension and tachycardia were completely prevented by an antagonist:agonist ratio of 6:1 .

Role in Endocrinology

The α-helical CRF 9–41 has been used to study the endocrine system. It was found that total blockade of CRF-induced elevations of plasma ACTH and β-endorphin levels required an antagonist:agonist ratio of 3000:1 .

Structural and Functional Insights

Research has been conducted to gain structural and functional insights into CRF peptides and their receptors . Understanding the structural basis of CRF ligand binding and activation of their receptors opens avenues for the development of novel drugs targeting CRF receptors .

Therapeutic Potential

Several of the CRF analogs, including α-helical CRF 9–41, have shown considerable therapeutic potential in the treatment of various diseases . They act by interacting with two types of plasma membrane proteins, type 1 (CRF 1 R) and type 2 (CRF 2 R), which belong to subfamily B1 of the family B G-protein-coupled receptors (GPCRs) .

Role in Pharmacology

The α-helical CRF 9–41 exhibits 10-fold higher affinity for rat CRF 2α receptors over human CRF 2α receptors . This property has been used to elucidate the role of CRF in various physiological systems .

Mecanismo De Acción

Target of Action

α-Helical CRF 9-41 is a synthetic peptide antagonist that primarily targets the corticotropin-releasing factor (CRF) receptors . It has a competitive antagonistic effect on the CRF2 receptor with a KB of approximately 100 nM . Additionally, it acts as a partial agonist of the CRF1 receptor with an EC50 of 140 nM .

Mode of Action

The compound interacts with its targets by binding to the CRF receptors. As a competitive antagonist, it binds to the CRF2 receptor and prevents the binding of the natural ligand, thereby inhibiting the receptor’s function . As a partial agonist of the CRF1 receptor, it can bind and partially activate the receptor, leading to a response that is less than the maximum response induced by full agonists .

Biochemical Pathways

Given its interaction with crf receptors, it likely influences the hypothalamic-pituitary-adrenal (hpa) axis, which plays a crucial role in the body’s response to stress .

Result of Action

α-Helical CRF 9-41 effectively inhibits CRF-induced adrenocorticotropic hormone (ACTH) release both in vitro and in vivo . This suggests that it may have potential therapeutic applications in conditions characterized by overactivity of the HPA axis.

Action Environment

The action, efficacy, and stability of α-Helical CRF 9-41 can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of α-helical CRF 9-41 can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Cys(Trt)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Leu-OH", "Fmoc-Phe-OH", "Fmoc-Pro-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Val-OH", "Rink amide resin" ], "Reaction": [ "1. Swell the Rink amide resin in DMF for 30 minutes.", "2. Remove the DMF and add a solution of Fmoc-Cys(Trt)-OH (3 eq) and HBTU (3 eq) in DMF. Stir for 2 hours.", "3. Wash the resin with DMF and repeat step 2 with Fmoc-Asp(OtBu)-OH (3 eq) and HBTU (3 eq).", "4. Wash the resin with DMF and repeat step 2 with Fmoc-Arg(Pbf)-OH (3 eq) and HBTU (3 eq).", "5. Wash the resin with DMF and repeat step 2 with Fmoc-His(Trt)-OH (3 eq) and HBTU (3 eq).", "6. Wash the resin with DMF and repeat step 2 with Fmoc-Leu-OH (3 eq) and HBTU (3 eq).", "7. Wash the resin with DMF and repeat step 2 with Fmoc-Phe-OH (3 eq) and HBTU (3 eq).", "8. Wash the resin with DMF and repeat step 2 with Fmoc-Pro-OH (3 eq) and HBTU (3 eq).", "9. Wash the resin with DMF and repeat step 2 with Fmoc-Ser(tBu)-OH (3 eq) and HBTU (3 eq).", "10. Wash the resin with DMF and repeat step 2 with Fmoc-Val-OH (3 eq) and HBTU (3 eq).", "11. Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.", "12. Couple Fmoc-CRF(9-41)-OH (3 eq) and HBTU (3 eq) in DMF for 2 hours.", "13. Deprotect the side chain protecting groups with TFA.", "14. Purify the crude product by HPLC and lyophilize to obtain α-helical CRF 9-41." ] } | |

Número CAS |

90880-23-2 |

Nombre del producto |

α-helical CRF 9-41 |

Fórmula molecular |

C166H274N46O53S2 |

Peso molecular |

3827 |

Sinónimos |

Alternative Name: α-helical-Corticotropin-Releasing Factor 9-41 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)